REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9](=[O:24])[CH2:10][CH2:11][CH:12]([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)[CH2:13][CH2:14][C:15]([OH:17])=O.[Cl-].[NH4+]>O1CCCC1>[CH3:7][O:8][C:9]([CH:10]1[CH2:11][CH:12]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)[CH2:13][CH2:14][C:15]1=[O:17])=[O:24] |f:0.1,3.4|
|
Name
|
4-(4-pyridyl)pimelic acid methyl ester
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(CCC(=O)O)C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
Ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(CCC(C1)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |